Cas no 77658-50-5 (deoxytrillenoside A)

deoxytrillenoside A structure
deoxytrillenoside A structure
Product Name:deoxytrillenoside A
Numero CAS:77658-50-5
MF:C47H70O23
MW:1003.04491758347
CID:2028210
PubChem ID:101756010
Update Time:2025-04-21

deoxytrillenoside A Proprietà chimiche e fisiche

Nomi e identificatori

    • deoxytrillenoside A
    • (1beta,3beta,23S,24R,25S)-1-[(O-D-apio-beta-D-Furanosyl-(1→3)-O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-O-[beta-D-xylopyranosyl-(1→3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • (1beta,3beta,23S,24R,25S)-1-[(O-D-Apio-beta-D-furanosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • 77658-50-5
    • DTXSID301098528
    • 18-Norspirosta-5,13-dien-15-one, 1-[(O-D-apio-beta-D-furanosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-, (1beta,3beta,23S,24R,25S)-
    • (1I(2),3I(2),23S,24R,25S)-1-[(O-D-Apio-I(2)-D-furanosyl-(1a3)-O-6-deoxy-I+/--L-mannopyranosyl-(1a2)-O-[I(2)-D-xylopyranosyl-(1a3)]-I+/--L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • Inchi: 1S/C47H70O23/c1-16-11-64-47(39(58)29(16)52)17(2)27-22-7-8-23-21(28(22)32(55)36(27)70-47)6-5-19-9-20(49)10-26(45(19,23)4)66-43-38(35(25(51)13-62-43)67-41-33(56)31(54)24(50)12-61-41)69-42-34(57)37(30(53)18(3)65-42)68-44-40(59)46(60,14-48)15-63-44/h5,16-18,20-21,23-27,29-31,33-44,48-54,56-60H,6-15H2,1-4H3/t16-,17-,18-,20+,21+,23-,24+,25-,26+,27+,29+,30-,31-,33+,34+,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46+,47-/m0/s1
    • Chiave InChI: DTEXDRWNOZAWNZ-TVBPKDTLSA-N
    • Sorrisi: O1[C@]2([C@H]([C@@H]([C@@H](C)CO2)O)O)[C@@H](C)[C@H]2[C@@H]1C(C1=C2CC[C@H]2[C@H]1CC=C1C[C@H](C[C@H]([C@]21C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O[C@H]1[C@@H]([C@@](CO)(CO1)O)O)O)O)=O

Proprietà calcolate

  • Massa esatta: 1002.43078848g/mol
  • Massa monoisotopica: 1002.43078848g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 12
  • Conta accettatore di obbligazioni idrogeno: 23
  • Conta atomi pesanti: 70
  • Conta legami ruotabili: 9
  • Complessità: 2010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 28
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.7
  • Superficie polare topologica: 352Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (9.1E-3 g/L) (25 ºC),
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.